Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate
Description
Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound with the molecular formula C21H25N3O6S. It is characterized by the presence of a piperazine ring substituted with a mesitylsulfonyl group and a nitrobenzenecarboxylate ester.
Properties
IUPAC Name |
methyl 3-nitro-4-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14-11-15(2)20(16(3)12-14)31(28,29)23-9-7-22(8-10-23)18-6-5-17(21(25)30-4)13-19(18)24(26)27/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHFDIUKGOFOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The mesitylsulfonyl group can be reduced to a thiol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acidic or basic hydrolysis conditions are typically employed.
Major Products Formed
Reduction of the nitro group: Produces the corresponding amine derivative.
Reduction of the mesitylsulfonyl group: Produces the thiol derivative.
Hydrolysis of the ester group: Produces the carboxylic acid derivative.
Scientific Research Applications
Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The mesitylsulfonyl group may enhance the compound’s binding affinity and specificity, while the nitrobenzenecarboxylate ester can modulate its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitro-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]benzoate
- Benzoic acid, 3-nitro-4-[4-[(2,4,6-trimethylphenyl)sulfonyl]-1-piperazinyl]-, methyl ester
Uniqueness
Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the mesitylsulfonyl group enhances its stability and reactivity compared to similar compounds .
Biological Activity
Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate (CAS: 478246-60-5) is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C21H25N3O6S
- Molar Mass : 447.5 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring substituted with a mesitylsulfonyl group and a nitrobenzenecarboxylate ester, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Derivative : The piperazine ring is synthesized using standard methods, often involving the reaction of piperazine with sulfonyl chlorides.
- Nitro Group Introduction : The nitro group is introduced via electrophilic aromatic substitution on the benzene ring.
- Esterification : The final product is obtained through esterification of the carboxylic acid with methanol.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, potentially modulating their activity. The mesitylsulfonyl group enhances binding affinity, while the nitrobenzenecarboxylate ester influences solubility and stability in biological systems.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows inhibitory effects against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Potential : In vitro studies have indicated that it may induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases.
Comparative Studies
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarboxylate | Structure | Moderate antimicrobial activity |
| Methyl 3-nitro-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]benzoate | Structure | High anticancer potential |
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the mesitylsulfonyl group.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Evaluation : In vitro tests on human breast cancer cell lines showed that the compound could induce cell death through apoptosis pathways, indicating its potential as an anticancer agent.
- Neuroprotection Research : Experimental models of Alzheimer’s disease indicated that this compound could reduce neuroinflammation and protect neuronal cells from oxidative stress.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate?
Methodological Answer:
Synthesis typically involves coupling mesitylsulfonyl chloride with a piperazine-containing nitrobenzoate precursor. Key optimization steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution at the piperazine nitrogen .
- Catalysts : Triethylamine or 4-dimethylaminopyridine (DMAP) can improve reaction efficiency by scavenging HCl byproducts .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., ester hydrolysis) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol achieves >90% purity .
Basic: Which analytical techniques are critical for characterizing structural and purity attributes?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve nitro and sulfonyl moieties; mobile phase: acetonitrile/water (70:30) .
- NMR : H and C NMR in deuterated DMSO confirm regiochemistry of the mesitylsulfonyl group and ester linkage (e.g., δ 3.8 ppm for methoxy protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 448.1 for CHNOS) .
- Elemental Analysis : Verify sulfur content (theoretical ~7.1%) to assess sulfonation completeness .
Advanced: How does the mesitylsulfonyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The mesitylsulfonyl moiety is a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent piperazine nitrogen. This facilitates:
- Amination : Reaction with primary amines at 60°C in DMF yields secondary amines (monitored via TLC) .
- Stability : Resistance to hydrolysis under acidic conditions (pH 2–6) due to steric hindrance from mesityl’s methyl groups .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(OAc)/SPhos catalysts for aryl boronic acid coupling at the nitrobenzene ring .
Advanced: What methodologies are used to study structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Functional Group Modifications :
- Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays (e.g., σ-receptors) quantify affinity (IC) .
Data Contradiction: How to reconcile discrepancies in reported purity levels across studies?
Methodological Answer:
Discrepancies (e.g., >90% vs. >97%) arise from:
- Analytical Sensitivity : HPLC vs. LC-MS detection limits (e.g., trace impurities undetected in HPLC) .
- Synthetic Batches : Small-scale vs. bulk synthesis (e.g., pilot-scale reactions may introduce byproducts) .
Resolution : - Cross-validate using orthogonal methods (e.g., NMR quantification with internal standards) .
- Report detailed synthetic protocols (e.g., catalyst loading, reaction time) to ensure reproducibility .
Advanced: What strategies mitigate nitro group interference in downstream functionalization?
Methodological Answer:
- Protection/Deprotection : Temporarily reduce nitro to amine using SnCl/HCl, perform alkylation, then re-oxidize with NaIO .
- Selective Conditions : Use mild bases (KCO) in Suzuki couplings to avoid nitro reduction .
- Computational Modeling : DFT calculations predict reactive sites (e.g., nitro group’s LUMO localization) to guide regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
